2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride
CAS No.: 1864057-95-3
Cat. No.: VC4621607
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864057-95-3 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 |
| IUPAC Name | 2-(3-hydroxy-1-methylpiperidin-3-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-9-4-2-3-8(12,6-9)5-7(10)11;/h12H,2-6H2,1H3,(H,10,11);1H |
| Standard InChI Key | MOXIUSLSVLQGKI-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1)(CC(=O)O)O.Cl |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s piperidine backbone adopts a six-membered ring structure with a nitrogen atom at the 1-position. Key substituents include:
-
A methyl group at the 1-position, contributing to steric and electronic modulation of the ring.
-
A hydroxyl group at the 3-position, introducing hydrogen-bonding capability.
-
An acetic acid moiety at the 3-position, forming a carboxylic acid functional group .
The hydrochloride salt form enhances solubility in polar solvents, though explicit solubility data remain unreported.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₃ | |
| Molecular Weight | 209.67 g/mol | |
| SMILES | CN1CCCC(C1)(CC(=O)O)O.Cl | |
| InChIKey | MOXIUSLSVLQGKI-UHFFFAOYSA-N |
Spectroscopic and Collision Cross-Section Data
Collision cross-section (CCS) values, critical for mass spectrometry workflows, have been predicted for various adducts:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.11248 | 138.6 |
| [M+Na]⁺ | 196.09442 | 147.5 |
| [M-H]⁻ | 172.09792 | 137.6 |
These predictions aid in metabolite identification and structural validation but require empirical confirmation.
Synthesis and Manufacturing Considerations
Hypothetical Pathways
While explicit synthetic protocols for 2-(3-hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride are undisclosed, analogous piperidine syntheses suggest feasible routes:
-
Ring Formation: Cyclization of a linear amine precursor (e.g., 5-aminopentanol) with appropriate protecting groups to yield the piperidine core.
-
Functionalization: Introduction of the methyl group via alkylation and hydroxylation at the 3-position, possibly through epoxidation followed by hydrolysis.
-
Side-Chain Addition: Coupling the acetic acid moiety via nucleophilic substitution or Michael addition .
Challenges and Optimization
-
Steric Hindrance: The 3-position’s substituents may impede reaction kinetics, necessitating catalysts or elevated temperatures.
-
Salt Formation: Hydrochloride salt preparation likely involves acidification with HCl, requiring precise pH control.
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
No experimental solubility data are available. Predictive models indicate moderate hydrophilicity due to the hydrochloride salt and polar functional groups, with a calculated logP (octanol-water) of approximately -1.2 .
Research Gaps and Future Directions
Empirical Validation
-
Synthesis Optimization: Development of scalable, high-yield routes.
-
Solubility Profiling: Systematic studies in aqueous and organic solvents.
-
Biological Screening: Evaluation against targets such as GPCRs, ion channels, and enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume